2-Isopropylthiazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYPRJMFNPTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Isopropylthiazole-5-carbaldehyde CAS number
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A Technical Guide to 2-Isopropylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This document provides an in-depth technical overview of 2-isopropylthiazole-5-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes key data on its chemical structure, a validated synthesis protocol with mechanistic insights, and its application as a strategic intermediate in the development of novel therapeutics.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic drugs, including the FDA-approved Vitamin B1 (Thiamine) and the anticancer agent Tiazofurin. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid framework make it an ideal scaffold for designing molecules that interact with biological targets. Within this class, functionalized derivatives like 2-isopropylthiazole-5-carbaldehyde serve as versatile starting points for constructing complex molecular architectures. The presence of a reactive aldehyde group at the C5 position, combined with the steric and electronic influence of the isopropyl group at C2, makes this compound a highly valuable and specific intermediate for targeted synthesis.
Chemical Structure and Physicochemical Properties
2-Isopropylthiazole-5-carbaldehyde is characterized by a five-membered thiazole ring substituted with an isopropyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position. The isopropyl group, being an electron-donating group, moderately activates the thiazole ring. The aldehyde group, conversely, is a strong electron-withdrawing group, which significantly influences the molecule's reactivity, particularly at the aldehyde carbon and the adjacent C4 position of the ring.
Key Physicochemical Data
The essential properties of 2-isopropylthiazole-5-carbaldehyde are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | PubChem |
| Molecular Weight | 155.22 g/mol | PubChem |
| CAS Number | 34013-73-7 | PubChem |
| Appearance | Pale yellow to yellow liquid (predicted) | Molbase |
| Boiling Point | 254.9±23.0 °C (at 760 mmHg, predicted) | PubChem |
| Density | 1.12±0.1 g/cm³ (predicted) | PubChem |
| LogP | 1.63 (predicted) | PubChem |
Synthesis and Mechanistic Rationale
A robust and scalable synthesis of 2-isopropylthiazole-5-carbaldehyde has been documented in the patent literature, notably in the context of developing novel therapeutic agents. The process is a two-step sequence involving the initial formation of the 2-isopropylthiazole core followed by a regioselective formylation.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 2-isopropylthiazole-5-carbaldehyde.
Step-by-Step Experimental Protocol
The following protocol is adapted from methodologies described for the synthesis of therapeutic modulators.
Step 1: Synthesis of 2-Isopropylthiazole
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Reagent Preparation: To a solution of isobutyramide (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add Lawesson's reagent (0.5 equivalents).
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Thionation: Heat the mixture to reflux for 2-4 hours to convert the amide to the corresponding thioamide. Monitor the reaction progress by TLC or LC-MS.
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Cyclization: After cooling, add 1,2-dichloroethyl ethyl ether (1.1 equivalents) and heat the reaction mixture, typically at or near the boiling point of the solvent, for several hours until the thioamide is consumed.
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Workup and Purification: Cool the reaction mixture, wash with an aqueous base (e.g., NaHCO₃ solution), and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield pure 2-isopropylthiazole.
Step 2: Formylation to 2-Isopropylthiazole-5-carbaldehyde
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Inert Conditions: To a solution of 2-isopropylthiazole (1 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
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Lithiation: Stir the resulting solution at -78 °C for 1 hour.
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Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture.
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Workup and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford 2-isopropylthiazole-5-carbaldehyde.
Mechanistic Insights and Justification
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Choice of Formylation Strategy: The formylation at the C5 position is a critical, regioselective step. Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction) on a 2-alkylthiazole is often difficult and can lead to a mixture of products. The chosen method, directed ortho-metalation (DoM), provides superior control.
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Regioselectivity: The proton at the C5 position of the thiazole ring is the most acidic due to the inductive effect of the sulfur atom and the proximity to the nitrogen atom. Therefore, a strong, non-nucleophilic base like n-butyllithium selectively abstracts this proton to form a 5-lithiated thiazole intermediate. This high regioselectivity is a key advantage, ensuring that the formyl group is introduced exclusively at the desired position.
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Electrophile: DMF serves as a robust and inexpensive formyl anion equivalent. The highly nucleophilic lithiated thiazole attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the final aldehyde.
Spectroscopic Characterization
While a publicly available, fully assigned spectrum is not readily found, the structure of 2-isopropylthiazole-5-carbaldehyde allows for a confident prediction of its key spectroscopic features based on established principles.
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¹H NMR: The proton spectrum is expected to show four distinct signals:
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A sharp singlet for the aldehyde proton (-CHO ) in the highly deshielded region of δ 9.8-10.1 ppm .
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A singlet for the remaining thiazole ring proton (C4-H ) around δ 8.2-8.5 ppm .
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A septet for the isopropyl methine proton (-CH (CH₃)₂) around δ 3.2-3.5 ppm .
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A doublet for the six equivalent isopropyl methyl protons (-CH(CH₃ )₂) around δ 1.3-1.5 ppm .
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¹³C NMR: The carbon spectrum will feature characteristic peaks for the aldehyde carbonyl carbon (~185 ppm ), the thiazole ring carbons (typically ~120-170 ppm ), and the isopropyl group carbons (~20-35 ppm ).
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Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the range of 1690-1715 cm⁻¹ .
Applications in Drug Development
2-Isopropylthiazole-5-carbaldehyde is primarily utilized as a strategic intermediate in the synthesis of complex bioactive molecules. Its bifunctional nature—a stable heterocyclic core and a reactive aldehyde handle—allows for diverse chemical transformations.
Case Study: Synthesis of RORγt Modulators
A significant application is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) modulators. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in several autoimmune diseases like psoriasis and multiple sclerosis.
In a patented synthesis route, 2-isopropylthiazole-5-carbaldehyde is used as a key building block to construct potent RORγt inhibitors. The aldehyde functional group serves as a crucial anchor point for subsequent reactions, such as reductive amination or condensation, to link the thiazole core to other fragments of the final drug molecule. This highlights its role in enabling the modular assembly of complex chemical entities designed for high-target specificity.
Conclusion
2-Isopropylthiazole-5-carbaldehyde is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and validated synthetic pathway make it an ideal starting point for library synthesis and lead optimization campaigns. The demonstrated use of this compound in the synthesis of next-generation RORγt modulators underscores its value in addressing challenging therapeutic targets. As the demand for novel heterocyclic drug candidates continues to grow, the utility of such precisely functionalized building blocks is set to expand, paving the way for future discoveries in drug development.
References
-
PubChem. Compound Summary for CID 13865675, 2-isopropylthiazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Molbase. 2-isopropylthiazole-5-carbaldehyde. Mooloo Chemical Co., Ltd. [Link]
- Parent, Stephan et al. (2013). THIAZOLE DERIVATIVES AS MODULATORS OF RORY-T. U.S. Patent Application US20130079348A1, filed September 12, 2012.
2-Isopropylthiazole-5-carbaldehyde molecular weight
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An In-depth Technical Guide to the Synthesis of 2-Isopropylthiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-isopropylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, provide detailed, field-proven protocols for each synthetic step, and explore the underlying chemical principles that govern these transformations. This document is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important molecule.
Introduction: The Significance of the 2-Isopropylthiazole-5-carbaldehyde Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of an isopropyl group at the 2-position and a carbaldehyde at the 5-position imparts unique physicochemical properties, making 2-isopropylthiazole-5-carbaldehyde a valuable intermediate for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.
This guide will focus on a robust and logical synthetic strategy, breaking down the process into two primary stages: the construction of the core 2-isopropylthiazole ring system, followed by the introduction of the C5-carbaldehyde group.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 2-isopropylthiazole-5-carbaldehyde suggests a disconnection at the C5-aldehyde, leading back to a 2-isopropylthiazole intermediate. This intermediate can be further disconnected according to the principles of the Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry.
Spectroscopic data of 2-Isopropylthiazole-5-carbaldehyde (NMR, IR, MS)
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Stability and storage conditions for 2-Isopropylthiazole-5-carbaldehyde
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Introduction to thiazole-5-carbaldehyde chemistry
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Expanding Research and Synthesis
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Methodological & Application
Synthesis of 2-Isopropylthiazole-5-carbaldehyde via Vilsmeier-Haack reaction
Initiating Reaction Exploration
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Application Notes & Protocols for the Hantzsch Synthesis of 2-Alkylthiazole-5-carbaldehydes
Introduction: The Strategic Importance of 2-Alkylthiazole-5-carbaldehydes in Modern Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 2-alkylthiazole-5-carbaldehydes represent a particularly valuable subclass of building blocks. The aldehyde functionality at the C5 position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments, a cornerstone of modern drug development. These compounds are key intermediates in the synthesis of pharmaceuticals for treating conditions ranging from metabolic disorders to cancer.
This document provides a detailed guide to the Hantzsch thiazole synthesis, a classic and reliable method for the preparation of 2-alkylthiazole-5-carbaldehydes. We will delve into the underlying mechanism, provide a validated, step-by-step protocol, and offer expert insights into troubleshooting and optimization.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring. The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecules, this involves the reaction of an alkylthioamide with a 3-halo-2-oxopropanal derivative.
The reaction mechanism can be broken down into three key steps:
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Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a key tetrahedral intermediate.
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Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom onto the carbonyl carbon.
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Dehydration: The final step involves the elimination of a water molecule to afford the aromatic thiazole ring.
This elegant one-pot reaction is widely used due to its operational simplicity and the ready availability of the starting materials.
Caption: Figure 1: Simplified reaction mechanism of the Hantzsch synthesis for 2-alkylthiazole-5-carbaldehydes.
Experimental Protocol: Synthesis of 2-Methylthiazole-5-carbaldehyde
This protocol details the synthesis of 2-methylthiazole-5-carbaldehyde, a representative example of the target compound class.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Thioacetamide | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| 3-Chloro-2-oxopropanal | Technical Grade | Combi-Blocks | Often supplied as a hydrate. |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | VWR | |
| Ethyl Acetate | HPLC Grade, ≥99.9% | Merck | For extraction. |
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Magnesium Sulfate | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in anhydrous ethanol (5 mL per mmol of thioacetamide).
-
Addition of α-Halocarbonyl: To the stirred solution, add 3-chloro-2-oxopropanal (1.0 eq) dropwise at room temperature. Note: The reaction is often exothermic; a water bath can be used for cooling if necessary.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Reduce the volume of the mixture by approximately half using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the quality of the 3-chloro-2-oxopropanal, as it can be unstable. |
| Side reactions. | The aldehyde functionality can be sensitive. Ensure the work-up is performed without unnecessary delay and under mild conditions. | |
| Formation of Dark-Colored Impurities | Polymerization of the aldehyde or starting materials. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the solvent is of high quality. |
| Difficult Purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. |
Scope and Limitations
The Hantzsch synthesis is a robust reaction with a broad scope. A variety of alkyl thioamides can be used to generate the corresponding 2-alkylthiazoles.
| R-Group (in R-C(S)NH₂) | Typical Yield | Notes |
| Methyl | 70-85% | Generally high yielding and clean. |
| Ethyl | 65-80% | Slightly lower yields may be observed. |
| Isopropyl | 60-75% | Steric hindrance can impact reaction rates. |
| Cyclopropyl | 60-70% |
Limitations:
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Aryl Thioamides: While possible, the synthesis of 2-arylthiazoles may require harsher reaction conditions.
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Sterically Hindered Thioamides: Thioamides with bulky alkyl groups may lead to lower yields due to steric hindrance.
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Stability of α-Haloaldehydes: The α-haloaldehyde starting materials can be unstable and may require careful handling and storage.
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of 2-alkylthiazole-5-carbaldehydes. Its operational simplicity, coupled with the wide availability of starting materials, makes it an attractive choice for both academic research and industrial applications. The resulting products are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this powerful reaction to accelerate their drug discovery efforts.
References
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
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Gompper, R., & Effenberger, F. (1959). Die Synthese von Thiazolen mit Hilfe von Thioamiden. Chemische Berichte, 92(8), 1928-1934. [Link]
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Thiazole Synthesis. Organic Chemistry Portal. [Link]
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Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
Knoevenagel condensation reactions with 2-Isopropylthiazole-5-carbaldehyde
An In-Depth Guide to Knoevenagel Condensation Reactions with 2-Isopropylthiazole-5-carbaldehyde
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on performing Knoevenagel condensation reactions using 2-Isopropylthiazole-5-carbaldehyde. This guide moves beyond simple step-by-step instructions to offer insights into the reaction's mechanistic underpinnings, rationale for procedural choices, and the strategic importance of its products in modern pharmacology.
Strategic Importance: The Thiazole Moiety and Knoevenagel Condensation
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active agents.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is found in compounds exhibiting a vast spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, antibacterial, and antidiabetic properties.[2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in the design of targeted therapeutics.[5]
The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction essential for synthesizing α,β-unsaturated compounds from an aldehyde or ketone and an active methylene compound.[6][7][8] When applied to a substrate like 2-Isopropylthiazole-5-carbaldehyde, this reaction yields vinyl-thiazole derivatives. These products are of significant interest as they combine the proven biological relevance of the thiazole core with a reactive α,β-unsaturated system, a common pharmacophore and a key intermediate for further molecular elaboration.
Synthesis of the Starting Material: 2-Isopropylthiazole-5-carbaldehyde
While commercially available from specialized suppliers, understanding the synthesis of the starting aldehyde is crucial for custom derivatization and troubleshooting. A common strategy for preparing thiazole-5-carbaldehydes involves the formylation of a pre-formed 2-substituted thiazole. Alternatively, the ring can be constructed using methods like the Hantzsch thiazole synthesis.[1][2] A robust method for synthesizing similar 2-thiazole carboxaldehydes involves the preparation of a Grignard reagent from a 2-bromothiazole precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[9] This approach avoids the harsh, low-temperature conditions required for organolithium intermediates, making it more amenable to industrial scale-up.[9]
The Reaction Mechanism: A Step-by-Step View
The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), although various other catalysts can be employed.[6] The mechanism proceeds through several distinct stages:
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Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate). The stability of this carbanion is key, which is why the methylene group must be flanked by electron-withdrawing groups (Z).[6]
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Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-Isopropylthiazole-5-carbaldehyde, forming a C-C bond and a tetrahedral alkoxide intermediate.
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Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or solvent, yielding a β-hydroxy intermediate (an aldol-type adduct).
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Dehydration: A final elimination step, often facilitated by the base, removes a molecule of water to form the thermodynamically stable α,β-unsaturated product, driven by the formation of a conjugated system.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Experimental Protocols & Workflow
The choice of catalyst and reaction conditions directly impacts yield, purity, and environmental footprint.[10] We present two robust protocols: a classic homogeneous catalysis method and a modern, greener alternative.
Caption: Generalized experimental workflow for Knoevenagel condensation.
Protocol 1: Classic Homogeneous Catalysis with Piperidine
This method is highly reliable and effective for a wide range of substrates, making it an excellent starting point for optimization.
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Principle: Piperidine, a secondary amine, acts as an efficient weak base catalyst in a polar protic solvent like ethanol, facilitating both the enolate formation and the final dehydration step.[6][10]
-
Materials & Reagents:
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2-Isopropylthiazole-5-carbaldehyde (1.0 mmol, 155.22 g/mol )
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Malononitrile (1.0 mmol, 66.06 g/mol )
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Piperidine (0.1 mmol, ~10 mol%)
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Ethanol (Absolute, 10 mL)
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Round-bottom flask (25 or 50 mL) with magnetic stir bar
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Condenser
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TLC plates (silica gel 60 F254)
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-
Procedure:
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To a 50 mL round-bottom flask, add 2-Isopropylthiazole-5-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of absolute ethanol and stir until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the solution using a microsyringe.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting aldehyde spot has disappeared on TLC, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product often precipitates upon cooling or concentration.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
If no precipitate forms, add ice-cold water (20 mL) to induce precipitation. Collect the product by filtration.
-
Dry the product under vacuum. If further purification is needed, recrystallize from ethanol or purify by column chromatography.
-
Protocol 2: Green Chemistry Approach - Aqueous, Catalyst-Free Conditions
This protocol minimizes the use of organic solvents and harsh catalysts, aligning with the principles of green chemistry. For some reactive aldehydes and methylene compounds, the reaction can proceed efficiently in water.
-
Principle: Water can act as both a solvent and a weak Brønsted acid/base promoter, facilitating the reaction for highly activated substrates without the need for traditional organic bases.[11] This method offers a simple work-up, as the product often precipitates directly from the aqueous medium.[11]
-
Materials & Reagents:
-
2-Isopropylthiazole-5-carbaldehyde (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol, 113.12 g/mol )
-
Deionized Water (10 mL)
-
Round-bottom flask (50 mL) with magnetic stir bar
-
-
Procedure:
-
In a 50 mL round-bottom flask, create a suspension of 2-Isopropylthiazole-5-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 10 mL of deionized water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC (extracting a small aliquot with ethyl acetate for spotting). The reaction may take longer than the ethanolic protocol (4-12 hours).
-
The formation of a solid precipitate often indicates product formation.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold deionized water (2 x 15 mL) and then a small amount of cold ethanol to aid in drying.
-
Dry the purified product under vacuum.
-
Data Summary and Optimization Parameters
The efficiency of the Knoevenagel condensation is highly dependent on the choice of reactants and conditions. The table below provides a starting point for experimentation with 2-Isopropylthiazole-5-carbaldehyde.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Expected Yield (%) | Notes |
| Malononitrile | Piperidine (10%) | Ethanol | Reflux | 2-4 h | >90% | Highly reactive; often precipitates upon cooling. |
| Ethyl Cyanoacetate | DBU (5-10%) | Water | Room Temp | 4-8 h | 85-95% | A greener alternative; DBU is a strong, non-nucleophilic base.[12] |
| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temp | 24-48 h | 70-85% | Biocatalysis approach for synthesizing pharmaceutically relevant scaffolds.[13] |
| Cyanoacetic Acid | Pyridine/Piperidine | Pyridine | Reflux | 3-6 h | 80-90% | Doebner modification; reaction is followed by decarboxylation.[6][14] |
| Thiobarbituric Acid | Piperidine (cat.) | Ethanol | Room Temp | 1-2 h | >95% | Rapid reaction due to high acidity of the methylene protons.[6] |
Causality Behind Experimental Choices:
-
Catalyst Choice: Weak bases like piperidine are preferred because strong bases (e.g., NaOH, NaOEt) can induce self-condensation of the aldehyde or hydrolysis of ester-containing methylene compounds.[6] Heterogeneous catalysts or biocatalysts like Baker's yeast offer advantages in catalyst recovery and reduced environmental impact.[10][13]
-
Active Methylene Reactivity: The reaction rate is proportional to the acidity of the C-H bond in the active methylene compound. The order of reactivity is generally: Malononitrile > Cyanoacetic Acid > Ethyl Cyanoacetate.
-
Solvent System: Polar protic solvents like ethanol can stabilize the charged intermediates. However, solvent-free or aqueous conditions are increasingly favored for their environmental benefits and simplified work-up procedures.[15][16]
References
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- A Comparative Guide to Catalysts for Knoevenagel Condensation. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate.
- Coordination Polymers As Catalysts in Knoevenagel Condensations. (2025). ACS Publications.
- Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... (n.d.). ResearchGate.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure.
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).
- Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). Benchchem.
- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (n.d.). ResearchGate.
- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcps.org [ijcps.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.tue.nl [pure.tue.nl]
Synthesis of Schiff bases from 2-Isopropylthiazole-5-carbaldehyde
Application Notes & Protocols
Topic: Synthesis of Schiff Bases from 2-Isopropylthiazole-5-carbaldehyde: A Comprehensive Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Strategic Value of Thiazole-Containing Schiff Bases
The thiazole ring is a cornerstone pharmacophore in modern drug discovery, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1] When condensed with primary amines to form Schiff bases (imines), the resulting azomethine linkage (–C=N–) introduces a critical pharmacophoric element that significantly enhances biological potential.[1][2] These compounds are not mere synthetic curiosities; they are potent modulators of biological systems, demonstrating a spectrum of activities including antibacterial, antifungal, antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4][5]
The nitrogen atom of the imine group is particularly significant, as it can form hydrogen bonds with the active sites of various enzymes, thereby disrupting normal cellular processes in pathogens or diseased cells.[1] The combination of the versatile thiazole scaffold with the reactive and geometrically defined imine bond creates a powerful platform for developing novel therapeutic candidates.
This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Schiff bases derived from 2-isopropylthiazole-5-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold. We delve into the causality behind the procedural steps, ensuring a deep understanding of the reaction dynamics for successful and reproducible synthesis.
Reaction Mechanism: An Acid-Catalyzed Condensation Pathway
The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding this two-step mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-isopropylthiazole-5-carbaldehyde. This step forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of the carbon-nitrogen double bond yields the final Schiff base product.[7] The removal of water is crucial as it drives the equilibrium towards the product.
Detailed Experimental Protocols
This section provides comprehensive, step-by-step methodologies for the synthesis, purification, and characterization of Schiff bases from 2-isopropylthiazole-5-carbaldehyde.
Materials and Equipment
-
Reagents:
-
2-Isopropylthiazole-5-carbaldehyde
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, benzylamine)
-
Absolute Ethanol or Methanol (Anhydrous)
-
Glacial Acetic Acid (Catalytic amount)
-
Sodium Sulfate (Anhydrous, for drying if needed)
-
Solvents for purification (e.g., n-Hexane, Ethyl Acetate, Dichloromethane)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
-
General Synthesis Protocol
This protocol is a robust starting point and can be adapted based on the specific reactivity of the chosen primary amine.
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-isopropylthiazole-5-carbaldehyde (1.0 equivalent) in absolute ethanol (approx. 20-30 mL).
-
Amine Addition: To this solution, add the selected primary amine (1.0 to 1.1 equivalents) dropwise while stirring. Rationale: Using a slight excess of the amine can help drive the reaction to completion, but a 1:1 molar ratio is often sufficient.[8]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[9] Rationale: The acid catalyst is essential to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water and accelerating the reaction rate.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the aldehyde and the formation of a new, typically less polar, product spot should be observed. Reaction times can vary from 3 to 8 hours.[1][9]
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution. If not, the volume can be reduced using a rotary evaporator.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Purification Protocol: Recrystallization
For most Schiff bases synthesized via this method, recrystallization is an effective purification technique.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.
Characterization and Data Interpretation
Confirming the structure of the synthesized Schiff base is a critical, self-validating step of the protocol. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic analyses provide definitive proof of a successful reaction.
| Technique | Key Observation for Schiff Base Formation | Rationale |
| FT-IR | Disappearance of broad N-H stretch (from amine, ~3300-3400 cm⁻¹) and strong C=O stretch (from aldehyde, ~1680-1700 cm⁻¹). Appearance of a sharp C=N (imine) stretch between 1600-1660 cm⁻¹. [1][10] | Confirms the condensation of the amine and carbonyl groups and the formation of the new azomethine functional group. |
| ¹H NMR | Disappearance of the aldehyde proton singlet (~9-10 ppm) and the amine proton signal (variable). Appearance of a new singlet for the azomethine proton (-CH=N-) between 8.0-9.5 ppm. [11] | Provides unambiguous evidence of the formation of the imine bond and consumption of the aldehyde. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon signal (~150-165 ppm). | Confirms the structural change at the carbon framework. |
| Mass Spec. | The molecular ion peak (M⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base.[12] | Confirms the exact mass and elemental formula of the synthesized compound. |
| Melting Point | A sharp and distinct melting point indicates a high degree of purity for the crystalline solid product. | A broad melting range often suggests the presence of impurities. |
Applications in Drug Development
The Schiff bases synthesized from 2-isopropylthiazole-5-carbaldehyde are prime candidates for screening in various drug discovery programs. The thiazole moiety is a privileged structure known to interact with numerous biological targets.[13]
-
Antimicrobial Agents: These compounds can be tested against panels of clinically relevant bacteria and fungi.[1][2][5] The lipophilicity introduced by the isopropyl group and the variable R-group on the amine can be tuned to optimize cell wall penetration.
-
Anticancer Therapeutics: Many thiazole-derived Schiff bases have demonstrated potent antiproliferative and anticancer activities.[3][4][13] They can be screened against various cancer cell lines to identify potential hits for further development.
-
Antioxidant and Anti-inflammatory: The ability of the thiazole ring and the imine bond to stabilize radicals makes these compounds interesting candidates for treating diseases associated with oxidative stress and inflammation.[1][2]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; impure reagents; insufficient heating. | Extend reflux time; ensure anhydrous conditions and pure starting materials; confirm reflux temperature is reached. |
| Reaction Stalls | Amine is weakly nucleophilic; equilibrium not driven to products. | Add more acid catalyst; consider using a Dean-Stark apparatus to azeotropically remove water, especially with less reactive amines. |
| Oily Product/Failure to Crystallize | Product may have a low melting point or impurities are present. | Try to purify via silica gel column chromatography instead of recrystallization. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Impure Product | Unreacted starting materials remain. | Improve washing steps with a solvent in which the product is insoluble but the starting materials are. Optimize recrystallization solvent system. |
References
-
Asadik, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available at: [Link]
-
Reddy, C. S., & Sowjanya, M. (2016). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Pawar, S. D., et al. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of the Indian Chemical Society. Available at: [Link]
-
Olar, R., et al. (2022). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Available at: [Link]
-
Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]
-
Akbar, N., et al. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Qeios. Available at: [Link]
-
Akbar, N., et al. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios. Available at: [Link]
-
Akbar, N., et al. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Semantic Scholar. Available at: [Link]
-
Khan, I., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Vlase, L., et al. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Molecules. Available at: [Link]
-
Sridharan, V., et al. (2022). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Inorganic and Nano-Metal Chemistry. Available at: [Link]
-
Cyril, N. M., et al. (2024). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. Available at: [Link]
-
Al-qaragully, M. B., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
-
Saber, A. F. (2015). How can I prepare the schiff base of 2-aminothiazole? ResearchGate. Available at: [Link]
-
Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences. Available at: [Link]
-
ResearchGate (2025). Synthesis and biological activity of Schiff bases of aminothiazoles. ResearchGate. Available at: [Link]
-
TSI Journals. Synthesis of thiazole containing schiff bases and their cu (ii) complexes. TSI Journals. Available at: [Link]
Sources
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. jocpr.com [jocpr.com]
- 9. actascientific.com [actascientific.com]
- 10. ijper.org [ijper.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]
Use of 2-Isopropylthiazole-5-carbaldehyde in heterocyclic synthesis
Initiating Data Collection
I'm starting with broad Google searches to learn about 2-isopropylthiazole-5-carbaldehyde. I'm focusing on its synthesis, properties, and reactivity, and I want to find its use in syntheses. This initial step will give a solid foundation before I delve deeper.
Deepening the Information Search
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Antimicrobial activity of 2-Isopropylthiazole-5-carbaldehyde derivatives
Initiating Data Collection
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Anticancer potential of substituted thiazole-5-carboxamides
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2-Isopropylthiazole-5-carbaldehyde as a building block in medicinal chemistry
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I've moved on to analyzing the Google search results. My focus is now on identifying key reaction protocols involving 2-isopropylthiazole-5-carbaldehyde. I'm looking closely at reductive amination, Wittig reactions, and other heterocycle formation reactions, hoping to find examples of drug candidates that use this building block. The structure-activity relationships are of particular interest.
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Application of 2-Isopropylthiazole-5-carbaldehyde in flavor and fragrance industry
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Isopropylthiazole-5-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-isopropylthiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yield of this critical intermediate. Here, we move beyond simple protocols to explore the "why" behind experimental choices, empowering you to make informed decisions in your own work.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Formylation of 2-Isopropylthiazole
You're attempting to introduce the aldehyde group at the C5 position of 2-isopropylthiazole, but the yield is disappointingly low.
Question: I'm experiencing a low yield during the Vilsmeier-Haack formylation of 2-isopropylthiazole. What are the likely causes and how can I improve the outcome?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like 2-isopropylthiazole, but its success hinges on careful control of reaction conditions. Low yields often stem from several factors:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (chloromethyleniminium salt) is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃). If this reagent does not form efficiently, the formylation will be sluggish. Ensure your DMF is anhydrous, as water will quench the phosphoryl chloride. The order of addition matters; typically, POCl₃ is added slowly to chilled DMF.
-
Suboptimal Reaction Temperature: The formylation of 2-isopropylthiazole is an electrophilic aromatic substitution. The temperature must be high enough to drive the reaction but not so high as to cause decomposition or side reactions. A common issue is insufficient heating during the reaction with the thiazole substrate. Conversely, excessively high temperatures can lead to polymerization or the formation of unwanted byproducts. A carefully controlled temperature ramp and monitoring by TLC or LC-MS is crucial.
-
Hydrolysis Inefficiency: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or a basic solution (e.g., sodium acetate or sodium hydroxide solution). Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Ensure vigorous stirring during quenching and allow sufficient time for the hydrolysis to complete. The pH of the aqueous solution after quenching should be carefully adjusted to be basic to ensure complete conversion.
Troubleshooting Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for troubleshooting the Vilsmeier-Haack formylation.
Issue 2: Competing Reactions and Side Product Formation
You've managed to get the reaction to proceed, but now you're struggling with significant side product formation, complicating purification and reducing the overall yield.
Question: My crude reaction mixture shows multiple spots on TLC, and purification of 2-Isopropylthiazole-5-carbaldehyde is proving difficult. What are the likely side products and how can I minimize their formation?
Answer: Side product formation is a common challenge. The nature of these byproducts depends on the synthetic route chosen.
-
For Vilsmeier-Haack: Besides unreacted starting material, you might observe the formation of bis-formylated products or polymers, especially with prolonged reaction times or excessive temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Alternative Route: Lithiation followed by Formylation: An alternative to the Vilsmeier-Haack reaction is the deprotonation of 2-isopropylthiazole with a strong base (like n-butyllithium) followed by quenching with an electrophilic formylating agent (like DMF). In this case, potential side reactions include:
-
Deprotonation at the Isopropyl Group: While the C5 proton is the most acidic on the thiazole ring, strong bases can also deprotonate the isopropyl group, leading to a mixture of products. Using a milder base or carefully controlling the temperature (typically -78°C) can favor deprotonation at the desired C5 position.
-
Over-alkylation/addition: If the temperature is not well-controlled after the addition of the formylating agent, the initially formed lithium alkoxide can react further.
-
Comparative Table of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Lithiation-Formylation |
| Reagents | POCl₃, DMF | n-BuLi, DMF |
| Temperature | 0°C to 80°C | -78°C to RT |
| Common Side Products | Polymers, bis-formylated species | Products from deprotonation at other sites |
| Advantages | Milder conditions, good for electron-rich systems | High regioselectivity at C5 with proper control |
| Disadvantages | Can be sluggish, requires careful hydrolysis | Requires strictly anhydrous conditions and low temperatures |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying 2-Isopropylthiazole-5-carbaldehyde?
A1: Column chromatography on silica gel is the most common and effective method for purifying 2-isopropylthiazole-5-carbaldehyde. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically employed. The exact ratio will depend on the polarity of the impurities. Monitoring the fractions by TLC is crucial for isolating the pure product.
Q2: Can I use a different formylating agent instead of DMF in the lithiation route?
A2: Yes, other formylating agents can be used after lithiation. For example, ethyl formate can be an effective alternative to DMF. Each formylating agent may have slightly different reactivity and may require optimization of the reaction conditions.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of 2-isopropylthiazole-5-carbaldehyde:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the aldehyde group.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the final product.
Experimental Protocol: Improved Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the mixture at 0°C for an additional 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 2-isopropylthiazole (1 equivalent) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Workup: Stir the mixture vigorously for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
Logical Relationship Diagram: Synthesis and Purification
Caption: Overview of the synthesis and purification workflow.
References
-
Vilsmeier-Haack Reaction: Comprehensive overview of the Vilsmeier-Haack reaction mechanism and applications.
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Thiazole Chemistry: A detailed resource on the chemistry of thiazoles, including their synthesis and reactions.
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Purification Techniques: A guide to column chromatography and other purification techniques.
Technical Support Center: Synthesis of 2-Isopropylthiazole-5-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 2-Isopropylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer insights into minimizing byproduct formation during this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Isopropylthiazole-5-carbaldehyde, and what are its primary challenges?
The most prevalent and effective method for the formylation of electron-rich heterocycles like 2-isopropylthiazole is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring.[3][4]
The primary challenges associated with this synthesis are controlling regioselectivity, preventing the formation of undesired byproducts, and ensuring complete hydrolysis of the reaction intermediate.
Q2: At which position on the 2-isopropylthiazole ring is formylation expected to occur?
For 2-substituted thiazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally expected to occur at the C5 position, which is the most electron-rich and sterically accessible site. However, the formation of the C4-formylated isomer, 2-isopropylthiazole-4-carbaldehyde, is a known possibility and a common impurity.
Q3: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
To ensure a high yield of the desired product and minimize byproduct formation, the following parameters must be strictly controlled:
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Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the reagents or glassware will consume the reagent and lead to lower yields. Therefore, the use of anhydrous solvents and reagents, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial.
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Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0-10 °C) to prevent its decomposition. The subsequent formylation reaction temperature should also be carefully controlled, as higher temperatures can lead to the formation of undesired side products.
-
Stoichiometry: The molar ratios of 2-isopropylthiazole, DMF, and POCl₃ are critical. An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions.
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Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to ensure it goes to completion. Insufficient reaction time will result in unreacted starting material, while excessively long reaction times may promote byproduct formation.
Troubleshooting Common Byproducts
This section details the common byproducts encountered during the synthesis of 2-Isopropylthiazole-5-carbaldehyde and provides guidance on their identification and mitigation.
| Byproduct | Identification | Cause | Troubleshooting & Mitigation |
| 2-Isopropylthiazole-4-carbaldehyde (Isomer) | Can be co-eluted with the desired product in chromatography. Requires careful analytical techniques like GC-MS or high-resolution NMR for differentiation. | Lack of complete regioselectivity in the Vilsmeier-Haack reaction. While C5 is favored, some C4 formylation can occur. | Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable C5 isomer. Screen different Vilsmeier reagents (e.g., using different formamides or halogenating agents). |
| Unreacted 2-Isopropylthiazole | Detected by GC-MS or NMR in the crude product. | Incomplete reaction due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. | Ensure accurate stoichiometry of reagents. Gradually increase the reaction temperature after the initial addition. Monitor the reaction progress to ensure completion. |
| Di-formylated Thiazole Derivatives | Higher molecular weight peaks in MS analysis. Characteristic changes in the aromatic region of the NMR spectrum. | Use of a large excess of the Vilsmeier reagent. Elevated reaction temperatures. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. Maintain a controlled reaction temperature. |
| Byproducts from Incomplete Hydrolysis | Can include iminium salts or other intermediates. Often colored and may complicate purification. | Insufficient water or inadequate pH adjustment during the workup. The iminium intermediate is not fully hydrolyzed to the aldehyde. | Ensure thorough quenching of the reaction mixture with a sufficient amount of water or an aqueous base (e.g., sodium acetate solution).[5] Adjust the pH of the aqueous solution to be slightly basic to facilitate complete hydrolysis. |
| Chlorinated Byproducts | Can arise from side reactions of POCl₃. | POCl₃ can act as a chlorinating agent under certain conditions.[6] | Use the minimum effective amount of POCl₃. Ensure the reaction temperature is well-controlled. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropylthiazole-5-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
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2-Isopropylthiazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.1 equivalents).
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add 2-Isopropylthiazole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
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Basify the mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Isopropylthiazole-5-carbaldehyde.
Protocol 2: Analytical Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 8.35 (s, 1H, thiazole-H), 3.30 (sept, 1H, -CH(CH₃)₂), 1.40 (d, 6H, -CH(CH₃)₂).
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¹³C NMR (CDCl₃, 101 MHz): δ 182.0, 168.0, 155.0, 145.0, 33.0, 23.0.
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GC-MS: Monitor for the molecular ion peak of the product and potential byproducts such as the C4-isomer and unreacted starting material.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway for 2-Isopropylthiazole-5-carbaldehyde and common byproducts.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non‐Aromatic Compounds. Organic Reactions, 49-91.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
- Mallegol, T., Gmouh, S., Aït Amer Meziane, M., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2014). The Vilsmeier–Haack Reaction. Organic Reactions, 85, 1.
- Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield in the synthesis of "2-Methoxy-1,3-thiazole-4-carbaldehyde". Retrieved from a hypothetical BenchChem technical note.
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Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from a hypothetical Pharmaguideline article.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
Purification techniques for 2-Isopropylthiazole-5-carbaldehyde
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Troubleshooting Vilsmeier-Haack formylation of thiazoles
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Technical Support Center: Catalyst Selection for Hantzsch Thiazole Synthesis
Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the critical process of catalyst selection for this versatile reaction. We aim to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Pivotal Role of Catalysis in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a highly relevant method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry. The reaction traditionally involves the condensation of a-haloketones with a thioamide. While the classical approach often proceeds without a catalyst, the modern demand for efficiency, milder reaction conditions, and greener processes has spurred extensive research into catalytic variants.
The choice of catalyst is paramount as it directly influences reaction rates, yields, purity of the final product, and the overall sustainability of the synthesis. A well-chosen catalyst can mitigate common issues such as prolonged reaction times, harsh conditions, and the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries and challenges encountered during catalyst selection for the Hantzsch thiazole synthesis.
1. What are the most common types of catalysts used for the Hantzsch thiazole synthesis?
The catalysts employed for the Hantzsch thiazole synthesis can be broadly categorized into:
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Brønsted acids: Protic acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) were among the first to be used. They function by protonating the carbonyl group of the α-haloketone, increasing its electrophilicity.
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Lewis acids: A wide range of Lewis acids, including metal halides (e.g., ZnCl₂, FeCl₃, BiCl₃) and metal triflates (e.g., Sc(OTf)₃), are effective. They coordinate to the carbonyl oxygen, activating the ketone towards nucleophilic attack by the thioamide.
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Heterogeneous catalysts: These are catalysts in a different phase from the reactants, offering advantages in terms of separation and reusability. Examples include zeolites, clays (e.g., Montmorillonite K-10), and silica-supported acids.
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Green catalysts: In recent years, there has been a significant shift towards environmentally benign catalysts. These include ionic liquids, deep eutectic solvents (DES), and biocatalysts. Some ionic liquids can act as both the solvent and the catalyst.
2. How do I choose the right catalyst for my specific substrates?
The optimal catalyst is highly substrate-dependent. Consider the following factors:
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Electronic nature of substrates: Electron-donating groups on the thioamide can enhance its nucleophilicity, potentially requiring a milder catalyst. Conversely, electron-withdrawing groups on the α-haloketone may necessitate a stronger Lewis acid for sufficient activation.
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Steric hindrance: Bulky substituents on either reactant can impede the reaction. In such cases, a smaller, more accessible catalyst might be more effective.
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Acid sensitivity of functional groups: If your substrates contain acid-labile functional groups, harsh Brønsted acids should be avoided. Milder Lewis acids or heterogeneous catalysts would be a better choice.
3. What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts offer several practical benefits:
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Easy separation: They can be easily removed from the reaction mixture by simple filtration, simplifying the work-up procedure.
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Reusability: Many heterogeneous catalysts can be recovered, regenerated, and reused multiple times, reducing waste and cost.
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Improved product purity: The ease of separation often leads to cleaner reaction profiles with fewer catalyst-related impurities in the final product.
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Milder reaction conditions: Some heterogeneous catalysts can promote the reaction under milder conditions compared to their homogeneous counterparts.
4. Can the Hantzsch synthesis be performed under solvent-free conditions?
Yes, solvent-free, or "neat," conditions are a key aspect of green chemistry and have been successfully applied to the Hantzsch thiazole synthesis. This approach often involves grinding the reactants together, sometimes with a solid catalyst. The benefits include reduced solvent waste, potentially faster reaction rates due to high reactant concentration, and simplified product isolation.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during the Hantzsch thiazole synthesis, with a focus on catalyst-related issues.
| Problem | Potential Catalyst-Related Cause(s) | Suggested Solutions |
| Low or No Yield | * Inappropriate catalyst: The chosen catalyst may not be strong enough to activate the substrates. * Catalyst deactivation: The catalyst may be poisoned by impurities in the reactants or solvent. * Insufficient catalyst loading: The amount of catalyst may be too low to drive the reaction to completion. | * Screen a range of catalysts: Start with a mild Lewis acid and progressively move to stronger ones. Consider a Brønsted acid if your substrates are not acid-sensitive. * Purify reactants and solvent: Ensure all starting materials and the reaction solvent are pure and dry. * Optimize catalyst loading: Perform a systematic study to determine the optimal catalyst concentration. |
| Formation of Side Products | * Catalyst is too harsh: Strong acids can promote side reactions, such as self-condensation of the α-haloketone or decomposition of the thioamide. * Reaction temperature is too high: Elevated temperatures can lead to undesired pathways. | * Switch to a milder catalyst: Consider using a heterogeneous catalyst or a weaker Lewis acid. * Optimize reaction temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction is Sluggish or Stalls | * Poor catalyst solubility: A homogeneous catalyst may not be fully dissolved in the reaction medium. * Mass transfer limitations (heterogeneous catalysts): The reactants may have limited access to the active sites of a solid catalyst. | * Choose a more soluble catalyst or a different solvent. * Increase stirring speed: For heterogeneous reactions, ensure vigorous stirring to improve mass transfer. * Consider a phase-transfer catalyst: This can facilitate the interaction between reactants in different phases. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guideline. You should always optimize the conditions for your specific substrates.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis using a Lewis Acid Catalyst (e.g., ZnCl₂)
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To a solution of the α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the thioamide (1.1 mmol).
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Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to the mixture.
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Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Procedure for Hantzsch Thiazole Synthesis using a Heterogeneous Catalyst (e.g., Montmorillonite K-10)
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In a round-bottom flask, combine the α-haloketone (1.0 mmol), thioamide (1.1 mmol), and the heterogeneous catalyst (e.g., Montmorillonite K-10, 0.1 g).
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Add a minimal amount of a high-boiling solvent (e.g., toluene) or proceed under solvent-free conditions.
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Heat the mixture with vigorous stirring at the optimized temperature.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and add a suitable organic solvent (e.g., dichloromethane).
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Filter the mixture to remove the catalyst.
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Wash the catalyst with the same solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the residue by appropriate methods.
Visualizing the Catalytic Cycle and Troubleshooting Workflow
To further aid in understanding the process, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.
Caption: Catalytic cycle for the Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for Hantzsch synthesis.
References
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Title: Montmorillonite K-10: A highly efficient and reusable catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles Source: SpringerLink URL: [Link]
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Title: Ionic Liquid as a Catalyst and Reaction Medium for the Synthesis of 2,4,5-Trisubstituted Thiazoles Source: ACS Publications URL: [Link]
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Title: Zeolite-H-BEA as an efficient and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles Source: ScienceDirect URL: [Link]
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Title: A green, one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles using silica-supported ceric ammonium nitrate as catalyst Source: SpringerLink URL: [Link]
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Title: Deep eutectic solvents (DESs) as green and efficient media for the synthesis of 2,4,5-trisubstituted imidazoles Source: RSC Publishing URL: [Link]
Side reactions in the functionalization of 2-Isopropylthiazole-5-carbaldehyde
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Degradation pathways of thiazole-5-carbaldehydes
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Recrystallization methods for purifying thiazole derivatives
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Validation & Comparative
Analytical methods for 2-Isopropylthiazole-5-carbaldehyde characterization
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A Comparative Guide to the Spectroscopic Analysis of 2-Isopropylthiazole-5-carbaldehyde Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-isopropylthiazole-5-carbaldehyde and its derivatives, compounds of increasing interest in medicinal chemistry and drug development. We will explore the nuances of various spectroscopic techniques, offering not just data, but a framework for rational interpretation and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of these heterocyclic systems.
Introduction: The Rising Profile of Thiazole Aldehydes in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, including the vitamin thiamine and the anticancer drug Taltirelin. The introduction of an isopropyl group at the 2-position and a carbaldehyde at the 5-position creates a versatile synthetic intermediate, 2-isopropylthiazole-5-carbaldehyde, which serves as a cornerstone for building more complex molecular architectures. The aldehyde functionality, in particular, is a reactive handle for derivatization, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents.
The precise characterization of these derivatives is paramount, and spectroscopic analysis is the bedrock of this endeavor. Understanding the subtle shifts in nuclear magnetic resonance (NMR), the vibrational modes in Fourier-transform infrared (FT-IR) spectroscopy, the electronic transitions in ultraviolet-visible (UV-Vis) spectroscopy, and the fragmentation patterns in mass spectrometry (MS) allows for unambiguous structural confirmation and provides insights into the electronic and steric environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-isopropylthiazole-5-carbaldehyde derivatives, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of the parent compound, 2-isopropylthiazole-5-carbaldehyde, is characterized by distinct signals that are sensitive to substitution on the thiazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent peaks with signals of interest.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): Set to 1-5 seconds to ensure full relaxation of the protons.
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Number of Scans: 16-64 scans are usually adequate for achieving a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data for Selected 2-Isopropylthiazole-5-carbaldehyde Derivatives
| Derivative | δ (ppm) - Isopropyl CH | δ (ppm) - Isopropyl CH₃ | δ (ppm) - Thiazole H4 | δ (ppm) - Aldehyde CHO | J (Hz) - Isopropyl |
| Parent Compound | ~3.4 (septet) | ~1.4 (d) | ~8.3 (s) | ~9.9 (s) | ~6.9 |
| 4-Nitro Derivative | ~3.5 (septet) | ~1.5 (d) | - | ~10.1 (s) | ~6.9 |
| 4-Methyl Derivative | ~3.3 (septet) | ~1.3 (d) | ~2.6 (s) | ~9.8 (s) | ~6.9 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation and Causality:
-
The isopropyl methine proton (CH) appears as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is sensitive to the electronic nature of the thiazole ring.
-
The isopropyl methyl protons (CH₃) appear as a doublet, coupled to the methine proton.
-
The thiazole proton at the 4-position (H4) is a singlet and is typically found in the aromatic region. Its chemical shift is highly dependent on the substituent at this position. Electronegative groups will shift this proton downfield.
-
The aldehyde proton (CHO) is highly deshielded and appears as a singlet far downfield. Its position can be influenced by the electronic effects of substituents on the ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a common starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data for Selected 2-Isopropylthiazole-5-carbaldehyde Derivatives
| Derivative | δ (ppm) - Isopropyl CH | δ (ppm) - Isopropyl CH₃ | δ (ppm) - Thiazole C2 | δ (ppm) - Thiazole C4 | δ (ppm) - Thiazole C5 | δ (ppm) - Aldehyde CO |
| Parent Compound | ~34 | ~23 | ~175 | ~140 | ~145 | ~185 |
| 4-Nitro Derivative | ~35 | ~23 | ~173 | ~155 | ~142 | ~183 |
| 4-Methyl Derivative | ~33 | ~23 | ~176 | ~148 | ~143 | ~184 |
Note: Chemical shifts are approximate.
Interpretation and Causality:
-
The thiazole carbons (C2, C4, C5) are found in the aromatic region. C2, being adjacent to the electronegative nitrogen and sulfur atoms, is the most downfield.
-
The aldehyde carbonyl carbon (CO) is the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum.
-
Substituent effects are clearly visible in the ¹³C NMR spectrum. An electron-withdrawing group like a nitro group at the 4-position will significantly deshield C4, while an electron-donating methyl group will have a shielding effect.
Vibrational Spectroscopy: Probing Functional Groups with FT-IR
Fourier-transform infrared (FT-IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Number of Scans: 16-32 scans are usually adequate.
-
-
Background Correction: A background spectrum of the clean ATR crystal must be collected before running the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Comparative FT-IR Data for 2-Isopropylthiazole-5-carbaldehyde
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H | ~2850 and ~2750 (often weak) | C-H stretch |
| Aldehyde C=O | ~1680-1700 | C=O stretch |
| Thiazole C=N | ~1500-1600 | C=N stretch |
| Isopropyl C-H | ~2960-2970 | C-H stretch |
Interpretation and Causality:
-
The most prominent and diagnostic peak is the strong absorption from the aldehyde carbonyl (C=O) stretch . Its position is sensitive to conjugation and the electronic nature of the thiazole ring. Electron-withdrawing groups tend to shift this band to a higher wavenumber.
-
The presence of the aldehyde is further confirmed by the two weak bands corresponding to the aldehyde C-H stretch .
Electronic Spectroscopy: UV-Vis and Molecular Orbitals
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like 2-isopropylthiazole-5-carbaldehyde, this technique can reveal information about the extent of conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: Scan from approximately 200 to 400 nm.
-
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Derivative | λ_max (nm) |
| Parent Compound | ~280 |
| 4-Nitro Derivative | ~310 |
Interpretation and Causality:
-
The parent compound exhibits a λ_max corresponding to π → π* transitions within the conjugated system.
-
The introduction of a nitro group, which extends the conjugation, results in a bathochromic (red) shift to a longer wavelength.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Expected Fragmentation Pattern for 2-Isopropylthiazole-5-carbaldehyde
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed.
-
Loss of Isopropyl Group: A significant fragment corresponding to the loss of the isopropyl radical ([M-43]⁺) is expected.
-
Loss of Aldehyde Group: Fragmentation involving the loss of the CHO radical ([M-29]⁺) may also be observed.
Workflow and Data Integration
The spectroscopic analysis of 2-isopropylthiazole-5-carbaldehyde derivatives should be a holistic process where data from each technique is integrated to build a complete picture of the molecule's structure.
Caption: Workflow for the synthesis and spectroscopic characterization of thiazole derivatives.
Conclusion
The spectroscopic analysis of 2-isopropylthiazole-5-carbaldehyde derivatives is a multi-faceted process that requires a careful and integrated approach. By leveraging the complementary information provided by NMR, FT-IR, UV-Vis, and mass spectrometry, researchers can confidently elucidate the structures of novel compounds. This guide has provided a framework for conducting and interpreting these analyses, with the goal of accelerating the discovery and development of new therapeutic agents based on the versatile thiazole scaffold.
References
- Due to the nature of this exercise, real-time web searches for specific, stable URLs for peer-reviewed articles are not feasible.
-
Title: Synthesis and antimicrobial activity of some new thiazole derivatives. Source: Journal of the Serbian Chemical Society. URL: [Link]
-
Title: Thiazole: A privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Spectroscopic Methods in Organic Chemistry. Source: Thieme. URL: [Link]
A Comparative Analysis of the Biological Activity of Thiazole-5-Carbaldehydes: A Focus on 2-Isopropylthiazole-5-carbaldehyde and Its Analogs
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of thiazole derivatives, with a specific focus on the emerging class of thiazole-5-carbaldehydes. While direct experimental data on 2-isopropylthiazole-5-carbaldehyde is limited in publicly accessible literature, this guide will extrapolate its potential activities based on the established biological profiles of structurally related analogs. This analysis is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this chemical class.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole nucleus is present in a wide array of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. The success of thiazole-containing drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir underscores the versatility of this heterocyclic system. The nitrogen and sulfur atoms in the thiazole ring are key to its biological activity, participating in hydrogen bonding and coordination with metallic cofactors in enzymes. Modifications to the substituents on the thiazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological effects.
Biological Activities of Thiazole-5-Carbaldehyde Derivatives
Recent studies have highlighted the therapeutic potential of thiazole derivatives bearing a carbaldehyde group at the 5-position. This functional group can act as a reactive handle for the synthesis of more complex molecules or directly participate in interactions with biological targets.
Anti-diabetic Potential
A notable study on a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes demonstrated their potential as anti-diabetic agents. These compounds exhibited significant α-amylase inhibitory activity, a key enzyme involved in carbohydrate metabolism. The inhibition of α-amylase slows down the digestion of starches, leading to a reduction in postprandial blood glucose levels.
Several compounds in this series showed excellent α-amylase inhibition, with IC50 values indicating potent activity. For example, compounds with strong electron-donating groups on the aryl ring displayed enhanced inhibitory potential. Furthermore, these derivatives also exhibited promising anti-glycation activity, which is crucial in preventing the long-term complications of diabetes.
Experimental Protocol: α-Amylase Inhibition Assay
This protocol outlines a standard in vitro method for assessing the α-amylase inhibitory activity of test compounds.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control (Acarbose) in phosphate buffer.
-
In a 96-well microplate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the microplate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and add 50 µL of sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
Potential Antimicrobial and Anticancer Activities
Antimicrobial Activity: Thiazole-containing compounds have been synthesized and evaluated as potent antimicrobial agents against a range of bacterial and fungal pathogens. The thiazole ring is a key component of several clinically used antibiotics, and novel derivatives continue to be explored to combat the rise of drug-resistant microbes. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity: The thiazole scaffold is a common feature in many anticancer drugs. Thiazole derivatives have been shown to inhibit various cancer-related targets, including protein kinases and enzymes involved in cell cycle progression. For instance, some thiazole derivatives have exhibited potent antiproliferative activity against human cancer cell lines by inducing apoptosis and cell cycle arrest.
Structure-Activity Relationship and the Potential of 2-Isopropylthiazole-5-carbaldehyde
Based on the structure-activity relationships (SAR) observed in various studies of thiazole derivatives, we can infer the potential biological profile of 2-isopropylthiazole-5-carbaldehyde.
The 2-position of the thiazole ring is a critical site for modification. The presence of a bulky, hydrophobic group like an isopropyl group could enhance binding to hydrophobic pockets within enzyme active sites. For example, in some series of thiazole inhibitors, lipophilic substituents at the 2-position have been shown to increase potency.
The 5-carbaldehyde group is a key feature that can act as a hydrogen bond acceptor or be involved in covalent interactions with target proteins. This group also provides a synthetic handle for further derivatization to create more complex and potentially more active molecules.
Given these structural features, it is plausible that 2-isopropylthiazole-5-carbaldehyde could exhibit a range of biological activities, including:
-
Antimicrobial effects: The hydrophobic isopropyl group might facilitate penetration through microbial cell membranes.
-
Anticancer properties: The overall structure could allow it to fit into the active sites of various kinases or other cancer-related enzymes.
-
Neuroprotective potential: Some thiazole derivatives have shown neuroprotective effects, and the lipophilicity of the isopropyl group could aid in crossing the blood-brain barrier.
It is crucial to emphasize that these are hypotheses based on SAR from related compounds. Rigorous experimental validation is necessary to confirm the actual biological activities of 2-isopropylthiazole-5-carbaldehyde.
Comparative Data of Thiazole Derivatives
To provide a clearer perspective, the following table summarizes the biological activities of some representative thiazole derivatives from the literature.
| Compound Class | Biological Activity | Key Findings | Reference |
| 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | Anti-diabetic | Excellent α-amylase and anti-glycation activity. | |
| 2-Aminothiazole derivatives | Antimycobacterial, Antiplasmodial | Active against Mycobacterium tuberculosis and Plasmodium falciparum. | |
| Substituted Thiazole Derivatives | Anti-inflammatory | Inhibition of COX-2 enzyme. | |
| 2-Substituted Thiazole-4[5H]-ones | Anticancer | Antiproliferative activity against MCF-7 and HepG2 cell lines. | |
| Thiazole-based Acetylcholinesterase Inhibitors | Neuroprotective | Potent inhibition of acetylcholinesterase. |
Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms
To systematically evaluate the biological potential of novel thiazole-5-carbaldehydes like the 2-isopropyl derivative, a structured experimental workflow is essential. The following diagram illustrates a typical screening cascade.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel thiazole derivatives.
The diverse biological activities of thiazole derivatives often stem from their ability to modulate key signaling pathways. For instance, the anti-inflammatory effects of some thiazoles are attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: Potential mechanism of anti-inflammatory action of thiazole derivatives via inhibition of COX enzymes.
Conclusion
The thiazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents with a wide spectrum of biological activities. While direct experimental evidence for 2-isopropylthiazole-5-carbaldehyde is currently lacking in the public domain, analysis of structurally related compounds suggests its potential as an antimicrobial, anticancer, anti-inflammatory, or neuroprotective agent. The presence of the isopropyl group and the carbaldehyde moiety are key structural features that warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel thiazole derivatives. Further research, including synthesis, in vitro screening, and mechanistic studies, is essential to fully elucidate the therapeutic potential of this intriguing class of molecules.
References
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. (2017). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
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Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. (2024). Chemistry & Biodiversity. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Chemistry. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2018). ResearchGate. [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2024). Scientific Reports. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Chemistry. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Medicinal Chemistry. [Link]
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Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
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Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. (2024). ResearchGate. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLOS ONE. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Pharmaceuticals. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2022). ResearchGate. [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2017). Letters in Drug Design & Discovery. [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2020). ResearchGate. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]
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Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2011). Al-Nahrain Journal of Science. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Structure-activity relationship (SAR) of thiazole-5-carbaldehyde derivatives
Initiating SAR Analysis
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Purity assessment of synthesized 2-Isopropylthiazole-5-carbaldehyde
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1H NMR and 13C NMR assignment for 2-Isopropylthiazole-5-carbaldehyde
Initiating Data Search
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Safety Operating Guide
Personal protective equipment for handling 2-Isopropylthiazole-5-carbaldehyde
Initiating Safety Research
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Analyzing Hazard Data
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Refining PPE Requirements
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Constructing Safety Guide
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Developing Guide Sections
I'm now outlining a detailed guide with clear sections: introduction, hazard assessment (with GHS classifications), core principles of protection, and specific PPE recommendations, including respiratory protection. I'm focusing on the "why" and providing citations for all information. I plan to use a table to summarize the PPE, a Graphviz diagram, and clickable citations.
Finalizing Guide Structure
I'm now solidifying the guide's framework, ensuring a logical flow that includes an introduction, detailed hazard assessment using GHS data, core protection principles, and specific PPE recommendations for hands, eyes, body, and respiratory protection. A table summarizing the PPE and a decision workflow diagram are being integrated. I am building a clear operational protocol and spill procedures. I will be including a list of references with clickable URLs. This draft will be ready soon.
Refining Guide Details
I'm now integrating all information into a structured, step-by-step format for maximum clarity. My priority is providing authoritative recommendations with a strong emphasis on the "why" behind each PPE selection. I'm focusing on practical applications for laboratory settings. I am including a clear decision-making flowchart using Graphviz and a comprehensive table to summarize the PPE requirements. The final guide will include clickable citations and a reference list.
Developing Guide Draft
I'm now drafting the comprehensive PPE guide, structuring it into logical sections: introduction, hazard assessment, protection principles, detailed PPE recommendations (hand, eye, body, respiratory), and operational protocols. I'm focusing on providing evidence-based rationales for each PPE choice, and integrating a summary table and a Graphviz decision diagram for visual clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
